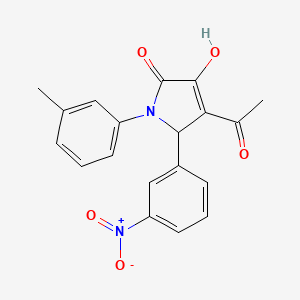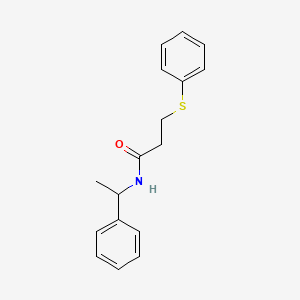![molecular formula C18H15BrClNO2 B4971738 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline, also known as BCQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of quinoline derivatives and has been studied extensively for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and replication in microorganisms. This compound has been found to target the bacterial gyrase enzyme, which is essential for DNA replication, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of cell membrane integrity, and the induction of apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline is its broad-spectrum activity against various microorganisms, making it a potential candidate for the development of new antibiotics. However, its limited solubility in water and low bioavailability may pose challenges in its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline. One potential area of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline involves the reaction of 2-bromo-4-chlorophenol and 3-chloropropylamine with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline.
Wissenschaftliche Forschungsanwendungen
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c19-15-12-14(20)7-8-16(15)22-10-3-11-23-17-6-1-4-13-5-2-9-21-18(13)17/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNBWCCWUEHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]](/img/structure/B4971663.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4971668.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4971679.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)

![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)

![2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)